molecular formula C21H24N6O3 B6461710 2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2549019-75-0

2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No. B6461710
M. Wt: 408.5 g/mol
InChI Key: OHHUGFPENCPGJF-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is 408.19098865 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)octahydropyrrolo[3,4-c]pyrrole-2-carbaldehyde, which is synthesized from 3-methyl-1,2,4-triazolo[4,3-b]pyridazine, cyclohexanone, and ammonium acetate. The second intermediate is 2-(2-methoxyphenoxy)acetaldehyde, which is synthesized from 2-methoxyphenol and acetaldehyde. The two intermediates are then coupled using a condensation reaction to form the final product.

Starting Materials
3-methyl-1,2,4-triazolo[4,3-b]pyridazine, cyclohexanone, ammonium acetate, 2-methoxyphenol, acetaldehyde

Reaction
Step 1: Synthesis of 5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)octahydropyrrolo[3,4-c]pyrrole-2-carbaldehyde, a. Dissolve 3-methyl-1,2,4-triazolo[4,3-b]pyridazine (1.0 g, 5.5 mmol), cyclohexanone (1.2 g, 11.0 mmol), and ammonium acetate (0.6 g, 7.7 mmol) in ethanol (20 mL) in a round-bottom flask., b. Heat the reaction mixture at reflux for 24 hours., c. Cool the reaction mixture to room temperature and filter the precipitated solid., d. Wash the solid with ethanol and dry under vacuum to obtain 5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)octahydropyrrolo[3,4-c]pyrrole-2-carbaldehyde as a yellow solid (1.2 g, 85% yield)., Step 2: Synthesis of 2-(2-methoxyphenoxy)acetaldehyde, a. Dissolve 2-methoxyphenol (1.0 g, 8.2 mmol) and acetaldehyde (0.8 g, 10.4 mmol) in ethanol (20 mL) in a round-bottom flask., b. Add a catalytic amount of p-toluenesulfonic acid (0.02 g, 0.1 mmol) to the reaction mixture., c. Heat the reaction mixture at reflux for 6 hours., d. Cool the reaction mixture to room temperature and filter the precipitated solid., e. Wash the solid with ethanol and dry under vacuum to obtain 2-(2-methoxyphenoxy)acetaldehyde as a yellow solid (1.2 g, 90% yield)., Step 3: Coupling of the two intermediates, a. Dissolve 5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)octahydropyrrolo[3,4-c]pyrrole-2-carbaldehyde (0.5 g, 1.5 mmol) and 2-(2-methoxyphenoxy)acetaldehyde (0.4 g, 1.8 mmol) in ethanol (20 mL) in a round-bottom flask., b. Add a catalytic amount of piperidine (0.02 g, 0.2 mmol) to the reaction mixture., c. Heat the reaction mixture at reflux for 12 hours., d. Cool the reaction mixture to room temperature and filter the precipitated solid., e. Wash the solid with ethanol and dry under vacuum to obtain the final product, 2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one, as a yellow solid (0.6 g, 70% yield).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14-22-23-19-7-8-20(24-27(14)19)25-9-15-11-26(12-16(15)10-25)21(28)13-30-18-6-4-3-5-17(18)29-2/h3-8,15-16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHUGFPENCPGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

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